Ethyl 2-methyl-1-cyclohex-1-ene carboxylate
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Overview
Description
Scientific Research Applications
Enantioselective Synthesis and Organic Synthesis Applications
Ethyl 2-methyl-1-cyclohex-1-ene carboxylate plays a critical role in the enantioselective synthesis of compounds, serving as a key intermediate in the production of attractants for agricultural pests, such as the Mediterranean fruit fly. Its utility is highlighted in the stereoselective synthesis involving key steps like asymmetric Diels–Alder reactions and iodolactonization, demonstrating its importance in the synthesis of biologically active molecules (A. Raw & E. Jang, 2000).
Catalysis and Reaction Mechanisms
This compound also finds application in catalysis and reaction mechanism studies. For instance, it has been used in phosphine-catalyzed [4 + 2] annulations, providing a pathway to synthesize highly functionalized tetrahydropyridines. This showcases its role in facilitating complex organic reactions with high efficiency and selectivity, expanding the scope of chemical synthesis (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-methyl-1-cyclohex-1-ene carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these natural products.
Mode of Action
It is known that it is used as a reagent in organic synthesis . This suggests that it likely interacts with its targets by participating in chemical reactions that lead to the formation of the desired products.
Biochemical Pathways
The compound is involved in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . These natural products are involved in a variety of biochemical pathways, including lipid metabolism (in the case of sterols), and the production of secondary metabolites (in the case of terpenoids).
Result of Action
The result of the action of this compound is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These compounds have various roles in cellular function, including membrane structure (sterols), signaling (trisporic acids), and a variety of roles in plant physiology (terpenoids).
Properties
IUPAC Name |
ethyl 2-methylcyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSUMNWXIYJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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